

"3-Bromo-4-ethylphenol" chemical properties and structure

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Compound of Interest

Compound Name: 3-Bromo-4-ethylphenol

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3-Bromo-4-ethylphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **3-Bromo-4-ethylphenol**. The information is curated for professionals in research and development, offering a foundational understanding of this compound for its potential applications in medicinal chemistry and organic synthesis.

Core Chemical and Physical Properties

3-Bromo-4-ethylphenol is a substituted aromatic compound with a distinct set of physicochemical properties. While experimental data for some properties are not widely available, a combination of reported and computed values provides a comprehensive profile.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
IUPAC Name	3-bromo-4-ethylphenol[1]
CAS Number	540495-28-1[1][2]
Molecular Formula	C ₈ H ₉ BrO[1]
Molecular Weight	201.06 g/mol [1]
Canonical SMILES	CCC1=C(C=C(C=C1)O)Br[1]
InChI	InChI=1S/C8H9BrO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3[1]
InChIKey	WZW BUTQYRRJSMC-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property	Value	Source
Boiling Point	265.5 ± 20.0 °C at 760 mmHg	[2]
Density	1.5 ± 0.1 g/cm ³	[2]
Melting Point	Not available	[2]
Solubility	Slightly soluble in water. Predicted to be soluble in organic solvents.	[3]
XLogP3	3.1	Computed[1]
Hydrogen Bond Donor Count	1	Computed[1]
Hydrogen Bond Acceptor Count	1	Computed[1]
Rotatable Bond Count	1	Computed[1]
Topological Polar Surface Area	20.2 Å ²	Computed[1]

Chemical Structure

The structure of **3-Bromo-4-ethylphenol** consists of a phenol ring substituted with a bromine atom at the meta-position (C3) and an ethyl group at the para-position (C4) relative to the hydroxyl group.

Experimental Protocols

Synthesis of 3-Bromo-4-ethylphenol (Representative Method)

While a specific experimental protocol for the synthesis of **3-Bromo-4-ethylphenol** is not readily available in the reviewed literature, a reliable method can be adapted from the synthesis of the structurally similar compound, 3-bromo-4-n-butylphenol. This electrophilic bromination of a p-alkylphenol is a standard and effective approach.

Materials:

- 4-ethylphenol
- Glacial acetic acid
- Bromine

Procedure:

- Dissolve 4-ethylphenol (1.0 equivalent) in glacial acetic acid.
- Slowly add a stoichiometric amount of bromine (1.0 to 1.05 equivalents) to the solution at room temperature with constant stirring.
- The reaction mixture is then gently heated to a temperature between 40-60°C and stirred for several hours to ensure the completion of the reaction.
- The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the glacial acetic acid is removed by distillation under reduced pressure.
- The resulting residue, crude **3-Bromo-4-ethylphenol**, is then purified.

Purification

A general and effective method for the purification of brominated phenols involves a sequence of extraction and distillation steps, as adapted from the purification of 3-bromo-4-hydroxytoluene.

Materials:

- Crude **3-Bromo-4-ethylphenol**
- Ether
- 10% Sodium bicarbonate solution
- 10% Sodium hydroxide solution
- Concentrated hydrochloric acid
- Anhydrous sodium sulfate
- Water

Procedure:

- Dissolve the crude product in ether.
- Wash the ethereal solution successively with water and a 10% sodium bicarbonate solution to remove any acidic impurities.
- Extract the phenol from the ether layer using a 10% sodium hydroxide solution. The phenol will dissolve in the aqueous basic solution as its sodium salt.
- Separate the aqueous layer and acidify it with concentrated hydrochloric acid, with cooling, to precipitate the purified phenol.
- Extract the purified phenol back into ether.
- Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

- Remove the ether by distillation.
- The resulting product can be further purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

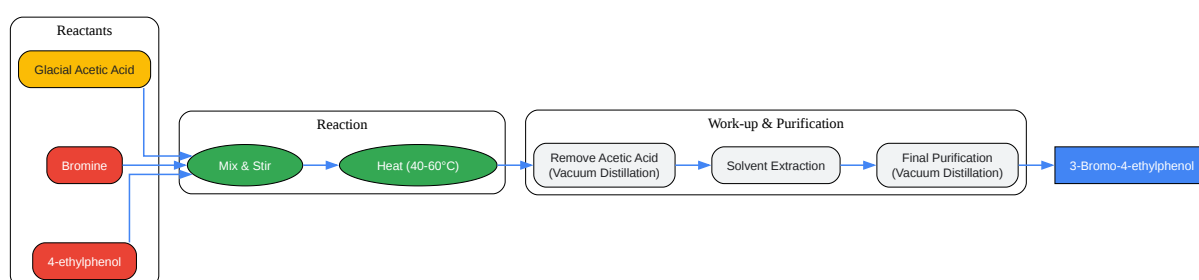
Experimental spectroscopic data for **3-Bromo-4-ethylphenol** are not readily available. However, the expected spectral characteristics can be predicted based on the analysis of structurally related compounds and established spectroscopic principles.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Characteristics
^1H NMR	<p>Aromatic Protons (δ 6.5-7.5 ppm): Three signals are expected in the aromatic region. The proton ortho to the hydroxyl group will likely be the most upfield, while the proton ortho to the bromine atom will be the most downfield. Ethyl Group Protons: A quartet (CH_2) around δ 2.6 ppm and a triplet (CH_3) around δ 1.2 ppm. Phenolic Proton (OH): A broad singlet with a chemical shift that is dependent on concentration and solvent.</p>
^{13}C NMR	<p>Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon with the ethyl group. The carbon attached to the bromine will also be significantly shifted. Ethyl Group Carbons: Two signals are expected for the ethyl group carbons.</p>
IR Spectroscopy	<p>O-H Stretch: A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$. C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1}. C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1}. C=C Stretch (Aromatic): Absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region. C-Br Stretch: A sharp absorption in the fingerprint region, typically between $500\text{-}700\text{ cm}^{-1}$.</p>
Mass Spectrometry	<p>Molecular Ion (M^+): A prominent molecular ion peak will be observed with a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio), appearing at m/z 200 and 202. Fragmentation: Common fragmentation patterns would include the loss of the ethyl group ($[\text{M}-29]^+$) and the loss of a bromine radical ($[\text{M}-79/81]^+$).</p>

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of **3-Bromo-4-ethylphenol**.



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Caption: Synthetic workflow for **3-Bromo-4-ethylphenol**.

This guide serves as a foundational resource for professionals engaged in chemical research and development. The compiled data and protocols are intended to facilitate further investigation and application of **3-Bromo-4-ethylphenol**.

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